2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)-
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Overview
Description
2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)- is a chemical compound with the molecular formula C8H8Cl2O2. It is a derivative of cyclopentenone, characterized by the presence of two chlorine atoms, a hydroxyl group, and a propenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)- typically involves the chlorination of cyclopentenone derivatives followed by the introduction of hydroxyl and propenyl groups. One common method includes the reaction of cyclopentenone with chlorine gas in the presence of a catalyst to introduce the chlorine atoms. The hydroxyl group can be introduced through a subsequent hydrolysis reaction, and the propenyl group can be added via an alkylation reaction using propenyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity 2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)- .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of substituted cyclopentenone derivatives.
Scientific Research Applications
2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propenyl)-: Similar structure but with a methyl group instead of chlorine atoms.
4-Hydroxy-2-cyclopentenone: Lacks the chlorine and propenyl groups.
2-Cyclopenten-1-one: Basic structure without additional functional groups.
Uniqueness
2-Cyclopenten-1-one, 2,3-dichloro-4-hydroxy-4-(2-propenyl)- is unique due to the presence of both chlorine atoms and a propenyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
402848-63-9 |
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Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2,3-dichloro-4-hydroxy-4-prop-2-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H8Cl2O2/c1-2-3-8(12)4-5(11)6(9)7(8)10/h2,12H,1,3-4H2 |
InChI Key |
VTKYNJQROIVSPT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CC(=O)C(=C1Cl)Cl)O |
Origin of Product |
United States |
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